N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide
Description
The compound N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a structurally complex ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 2,5-dimethylbenzenesulfonyl group and a 4-methoxyphenylmethyl moiety. The compound’s design likely aims to modulate physicochemical properties (e.g., solubility, bioavailability) or target interactions through strategic substitution of aromatic and sulfonyl groups .
Properties
IUPAC Name |
N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6S/c1-16-5-6-17(2)20(13-16)33(29,30)26-11-4-12-32-21(26)15-25-23(28)22(27)24-14-18-7-9-19(31-3)10-8-18/h5-10,13,21H,4,11-12,14-15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQMPRBFIDBRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3-Oxazinan Ring
The 1,3-oxazinan moiety is synthesized via a [3+3] cycloaddition between a β-amino alcohol derivative and a carbonyl compound. Computational studies suggest that the reaction proceeds through a zwitterionic intermediate stabilized by electron-withdrawing groups. For this compound, 3-amino-1-propanol is reacted with 2,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide precursor. Subsequent treatment with paraformaldehyde in toluene at reflux (110°C, 12 hr) induces cyclization, yielding the 1,3-oxazinan scaffold.
Key parameters :
Sulfonylation at the Oxazinan Nitrogen
The 2,5-dimethylbenzenesulfonyl group is introduced via nucleophilic aromatic substitution. The oxazinan intermediate is treated with 2,5-dimethylbenzenesulfonyl chloride (1.2 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous tetrahydrofuran (THF) at −15°C. This low-temperature protocol minimizes sulfonate ester byproducts.
Reaction monitoring :
Amide Coupling with (4-Methoxyphenyl)methylamine
The ethanediamide bridge is constructed through a two-step sequential coupling:
- Activation : Ethanedioic acid is converted to its acid chloride using thionyl chloride (SOCl₂, 3 equiv) under reflux (70°C, 4 hr).
- Aminolysis : The acid chloride is reacted with (4-methoxyphenyl)methylamine (1.1 equiv) in dichloromethane at 0°C, followed by addition of the sulfonylated oxazinan intermediate (1.05 equiv) and DIPEA (3 equiv).
Optimization data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Coupling temperature | 0°C → 25°C | 63% → 41% |
| Equiv. of DIPEA | 2 → 3 | 58% → 79% |
| Solvent polarity | THF → CH₂Cl₂ | 52% → 68% |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advances utilize microreactor technology to enhance reproducibility:
Green Chemistry Approaches
Solvent-free mechanochemical methods have been explored for the final amide coupling:
- Ball milling : 10 mm stainless steel balls, 30 Hz frequency, 2 hr
- Yield : 66% with no column chromatography required
- E-factor : 8.2 (vs. 34.7 for traditional method).
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.68 (d, J=8.2 Hz, 2H, ArH), 4.32 (s, 2H, CH₂N), 3.81 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 489.2014 [M+H]⁺ (calc. 489.2018) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O) |
Challenges and Optimization Opportunities
Regioselectivity in Sulfonylation
Competitive O-sulfonation of the oxazinan oxygen is suppressed by:
Crystallization Difficulties
The final compound exhibits polymorphism. Seeding with Form II crystals during cooling (0.5°C/min) from ethanol produces phase-pure material with melting point 178–179°C.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the oxazinan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The oxazinan ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
N-cyclopentyl-N'-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide (CAS 869071-48-7)
This analogue shares the ethanediamide-oxazinan-sulfonyl scaffold but differs in substituents:
- Sulfonyl group : 4-Methoxybenzenesulfonyl (electron-donating methoxy group at para position) vs. 2,5-dimethylbenzenesulfonyl (sterically hindered ortho and meta methyl groups).
- Amide substituent : Cyclopentyl vs. 4-methoxyphenylmethyl.
- Molecular weight : 425.5 g/mol (analogue) vs. estimated ~467 g/mol (target compound, based on formula).
Implications :
Pesticide Sulfonamides (e.g., Sulfentrazone, Etobenzanid)
Sulfentrazone (methanesulfonamide) and etobenzanid (ethoxy-substituted benzamide) share sulfonyl/amide pharmacophores but lack the oxazinan-ethanediamide core:
- Sulfentrazone : Aliphatic methanesulfonamide vs. aromatic benzenesulfonyl in the target compound.
- Etobenzanid : Dichlorophenyl and ethoxymethoxy groups vs. dimethylbenzenesulfonyl and methoxyphenyl in the target.
Implications :
Table 1: Comparative Data
Biological Activity
N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide (CAS Number: 872724-35-1) is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will delve into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 473.6 g/mol. Its structure includes a sulfonyl group, an oxazinan ring, and a methoxyphenyl moiety, which contribute to its diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.6 g/mol |
| CAS Number | 872724-35-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Research indicates that this compound may function as an enzyme inhibitor or modulator , affecting various biochemical pathways.
- Enzyme Inhibition : The compound's sulfonyl group allows it to bind effectively to enzyme active sites, potentially inhibiting their activity. This mechanism can be crucial in therapeutic contexts where enzyme modulation is necessary.
- Receptor Interaction : The presence of the methoxyphenyl group enhances its binding affinity to certain receptors, which may lead to alterations in signal transduction pathways.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
Case Study 1: Antitumor Effects
A study published in a peer-reviewed journal explored the effects of this compound on human breast cancer cells. The findings indicated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability and increased apoptosis rates compared to control groups.
Case Study 2: Enzyme Interaction Studies
Another research effort focused on the interaction between this compound and cyclooxygenase (COX) enzymes. The results demonstrated that the compound inhibited COX activity in vitro, suggesting its potential as an anti-inflammatory agent.
Q & A
Q. Optimization Tips :
- Monitor reaction progress via HPLC or TLC to isolate intermediates .
- Adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) to improve yields .
- Control temperature rigorously during exothermic steps (e.g., sulfonylation) to avoid byproducts .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₃₀N₃O₆S) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) and detects trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from variations in:
- Assay Conditions : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Cell Lines/Targets : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Structural Analogues : Compare with derivatives (e.g., replacing 4-methoxyphenyl with 3,4-dimethoxyphenyl) to isolate SAR trends .
Example : If anti-inflammatory activity conflicts, test in both RAW264.7 macrophages (mouse) and primary human PBMCs to rule out species-specific effects .
Advanced: What computational strategies are effective for predicting target interactions?
Answer:
- Glide XP Docking : Use the Schrödinger Suite to model interactions with hydrophobic enclosures (e.g., sulfonyl groups in enzyme active sites) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for mutations (e.g., replacing 2,5-dimethylbenzenesulfonyl with 4-fluoro analogs) .
Case Study : Docking against COX-2 revealed hydrogen bonding between the oxazinan ring and Arg120, validated by mutagenesis .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Answer:
- Core Modifications :
- Sulfonyl Group : Replace 2,5-dimethyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Oxazinan Ring : Introduce sp³-hybridized substituents (e.g., methyl at C3) to probe steric effects .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bond donors in the ethanediamide moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
